Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate
Overview
Description
Synthesis Analysis
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate's synthesis often involves Knoevenagel condensation reactions, as seen in the formation of similar compounds where ethyl acetoacetate and aldehydes are reacted in the presence of catalysts like piperidine and trifluoroacetic acid under reflux conditions in benzene [Kumar et al., 2016; Kariyappa et al., 2016]. These methods underscore the importance of catalytic amounts and specific conditions to achieve the desired product efficiently.
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed through spectral studies, including NMR, mass spectroscopy, and X-ray diffraction studies, highlighting the molecule's conformation and crystal structure [Kumar et al., 2016; Kariyappa et al., 2016]. These analyses provide crucial information on the geometric and electronic structure of the compound, aiding in understanding its reactivity and properties.
Chemical Reactions and Properties
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate may undergo various chemical reactions, such as further condensation, addition, or substitution reactions, depending on the functional groups present and the reaction conditions. Studies on similar molecules have shown that these compounds can participate in reactions leading to the synthesis of more complex molecules, demonstrating their versatility as synthetic intermediates [Obydennov et al., 2017; Kato et al., 1978].
Scientific Research Applications
Antioxidant Properties
Research on derivatives closely related to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate has shown notable antioxidant properties. For instance, Stanchev et al. (2009) investigated the antioxidant activity of several 4-hydroxycoumarin derivatives, including compounds with structural similarities to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate. Their study found that these compounds exhibit significant scavenger activity against free radicals, highlighting their potential for antioxidant applications (Stanchev et al., 2009).
Synthesis of Fluorobenzopyran-4(2)-ones
Kisil et al. (2001) explored the synthesis of fluorobenzopyran-4(2)-ones, starting from compounds including ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate, a derivative of interest. This work illustrates the role of such chemicals in the synthesis of fluorinated organic compounds, which are valuable in medicinal chemistry for their unique biological activities (Kisil et al., 2001).
Growth-Regulating Activity on Plants
Another study by Stanchev et al. (2010) investigated the growth-regulating activity of 4-hydroxycoumarin derivatives on soybean plants. They discovered that these compounds could significantly affect the growth of soybean plants, potentially offering a method to control plant growth and health (Stanchev et al., 2010).
Synthesis of Heterocycles
Honey et al. (2012) reported on the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound similar in reactivity to Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate, as a precursor in the synthesis of diverse trifluoromethyl heterocycles. This demonstrates the potential of such compounds in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Honey et al., 2012).
Future Directions
properties
IUPAC Name |
ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(16)8-6-12(15)11-9-10(2)5-7-13(11)17-3/h5,7,9H,4,6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUANEXPTGYOJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603894 | |
Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
CAS RN |
108124-66-9 | |
Record name | Ethyl 4-(2-methoxy-5-methylphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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